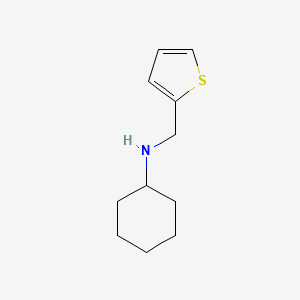N-(thiophen-2-ylmethyl)cyclohexanamine
CAS No.: 51305-86-3
Cat. No.: VC2325743
Molecular Formula: C11H17NS
Molecular Weight: 195.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51305-86-3 |
|---|---|
| Molecular Formula | C11H17NS |
| Molecular Weight | 195.33 g/mol |
| IUPAC Name | N-(thiophen-2-ylmethyl)cyclohexanamine |
| Standard InChI | InChI=1S/C11H17NS/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2 |
| Standard InChI Key | IUBVIOLKUAZEJW-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NCC2=CC=CS2 |
| Canonical SMILES | C1CCC(CC1)NCC2=CC=CS2 |
Introduction
Chemical Identity and Structural Characteristics
N-(thiophen-2-ylmethyl)cyclohexanamine is an organic compound with a thiophene ring connected to a cyclohexylamine moiety via a methylene bridge. The compound's identity can be summarized by the following key parameters:
| Parameter | Value |
|---|---|
| CAS Number | 51305-86-3 |
| Molecular Formula | C₁₁H₁₇NS |
| Molecular Weight | 195.32 g/mol |
| IUPAC Name | N-(thiophen-2-ylmethyl)cyclohexanamine |
| Common Synonyms | N-(2-Thienylmethyl)cyclohexanamine, N-[(thiophen-2-yl)methyl]cyclohexanamine |
The compound features a secondary amine where both a cyclohexyl group and a thiophen-2-ylmethyl group are attached to the nitrogen atom. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, contributes to the compound's unique chemical and physical properties .
Structural Features
The structure of N-(thiophen-2-ylmethyl)cyclohexanamine comprises three key components:
-
A thiophene heterocycle - a five-membered aromatic ring containing sulfur
-
A methylene (-CH₂-) bridge connecting the thiophene and amine groups
-
A cyclohexyl group attached to the amine nitrogen
This structural arrangement provides the molecule with both hydrophobic regions (cyclohexyl and thiophene rings) and a potentially hydrogen-bonding amine group, contributing to its physicochemical properties and potential biological interactions .
Physical and Chemical Properties
N-(thiophen-2-ylmethyl)cyclohexanamine exhibits physical and chemical properties consistent with its molecular structure:
The compound's chemical reactivity is primarily determined by its secondary amine functionality, which can participate in various chemical transformations including acylation, alkylation, and condensation reactions. The thiophene ring offers potential for electrophilic aromatic substitution, though typically less reactive than benzene counterparts due to the electron-withdrawing effect of the sulfur atom .
Synthesis Methods
Documented Synthesis of Related Compounds
The synthesis of structurally similar compounds has been reported in the literature. For example, N-(thiophen-2-ylmethyl)propan-1-amine was synthesized as described in one of the available sources:
"To a mixture of amine (2.0 mmol) and triethylamine (2.4 mmol) in CH₂Cl₂ (20 mL), the solution of acyl chloride in CH₂Cl₂ (10 mL) was added dropwise in an ice-water bath. The resulting mixture was stirred at room temperature until TLC indicated that the reaction was complete."
This approach could be adapted for the synthesis of N-(thiophen-2-ylmethyl)cyclohexanamine by substituting the appropriate amine (cyclohexylamine) in the reaction protocol.
Applications and Research Significance
Chemical Applications
N-(thiophen-2-ylmethyl)cyclohexanamine has several potential applications in organic and medicinal chemistry:
-
Building block for the synthesis of more complex heterocyclic compounds
-
Ligand in coordination chemistry and organometallic catalysts
-
Intermediate in the synthesis of pharmaceutically active compounds
-
Precursor for thiophene-containing materials
| Hazard Classification | Description |
|---|---|
| Acute toxicity, oral | Category 4, Harmful if swallowed |
| Skin irritation | Category 2, Causes skin irritation |
| Eye irritation | Category 2A, Causes serious eye irritation |
| STOT-SE | Category 3, May cause respiratory irritation |
Structural Analogs and Comparative Analysis
Related Compounds
Several compounds structurally related to N-(thiophen-2-ylmethyl)cyclohexanamine have been reported in the literature:
| Compound | Molecular Formula | Structural Variation |
|---|---|---|
| N-(thiophen-2-ylmethyl)cyclopentanamine | C₁₀H₁₅NS | Cyclopentyl replaces cyclohexyl |
| N-(thiophen-2-ylmethyl)propan-1-amine | C₈H₁₃NS | Propyl replaces cyclohexyl |
| N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine | C₉H₁₃NS | Cyclopropyl group with methylated thiophene |
| 1-(Thiophen-2-yl)cyclobutan-1-amine | C₈H₁₁NS | Different structural arrangement |
Structure-Activity Relationships
Comparisons between N-(thiophen-2-ylmethyl)cyclohexanamine and its structural analogs provide insights into structure-activity relationships:
-
The size of the cycloalkyl ring (cyclopentyl vs. cyclohexyl) affects the spatial arrangement and lipophilicity
-
Substitutions on the thiophene ring, such as methyl groups, influence electronic properties and potential biological interactions
-
The methylene bridge between the thiophene and amine provides conformational flexibility that may be important for biological activity
Research Applications in Chemistry and Materials Science
Role in Coordination Chemistry
Thiophene-containing amines like N-(thiophen-2-ylmethyl)cyclohexanamine can serve as interesting ligands in coordination chemistry due to their:
-
Potential hemilabile behavior (variable coordination through N and/or S atoms)
-
Ability to form stable complexes with various transition metals
-
Possible applications in catalysis and materials chemistry
For example, related thiophene-containing compounds have been used in the preparation of zinc complexes, which have applications ranging from catalysis to material science .
Applications in Organic Synthesis
N-(thiophen-2-ylmethyl)cyclohexanamine has potential applications in organic synthesis:
-
As a building block for the construction of more complex heterocyclic systems
-
In the synthesis of biologically active compounds containing the thiophene moiety
-
As a precursor for novel materials with specific electronic or optical properties
Research has shown that similar thiophene-containing amines can participate in various transformations, including condensation reactions, alkylations, and cycloadditions, making them versatile synthetic intermediates .
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | Im (no. 113) |
| Unit Cell Dimensions | a = 8.6755(3) Å, c = 11.1611(4) Å |
| Volume | 840.03(7) ų |
| Z | 2 |
| R(F) | 0.0488 |
| Temperature | 200 K |
Such crystallographic studies provide valuable information about molecular conformation, packing arrangements, and intermolecular interactions that might be relevant to understanding the behavior of N-(thiophen-2-ylmethyl)cyclohexanamine in solid state .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume